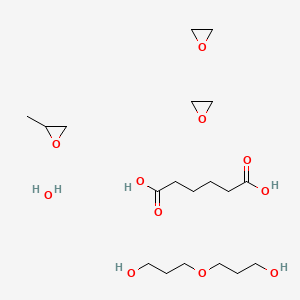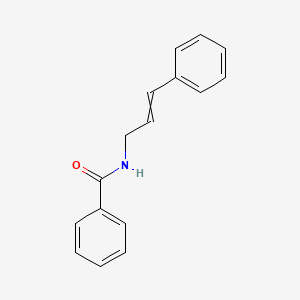
N-(3-Phenylprop-2-en-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Phenylprop-2-en-1-yl)benzamide is an organic compound that belongs to the class of secondary carboxamides It is characterized by the presence of a benzamide group attached to a phenylprop-2-en-1-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylprop-2-en-1-yl)benzamide typically involves the reaction of benzoyl chloride with 3-phenylprop-2-en-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-(3-Phenylprop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine or the double bond to a single bond.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alkanes.
Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.
科学研究应用
N-(3-Phenylprop-2-en-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(3-Phenylprop-2-en-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
N-(3-Anilino-3-oxo-1-phenylprop-1-en-2-yl)benzamide: This compound has a similar structure but with an additional anilino group.
N-(2-Phenylpropan-2-yl)benzamide: This compound differs by having a different substitution pattern on the phenyl ring.
Uniqueness
N-(3-Phenylprop-2-en-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and a phenylprop-2-en-1-yl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
63163-63-3 |
|---|---|
分子式 |
C16H15NO |
分子量 |
237.30 g/mol |
IUPAC 名称 |
N-(3-phenylprop-2-enyl)benzamide |
InChI |
InChI=1S/C16H15NO/c18-16(15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2,(H,17,18) |
InChI 键 |
IIGRIEOYTAFIEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CCNC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
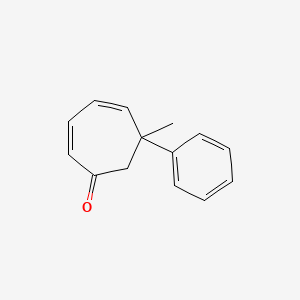
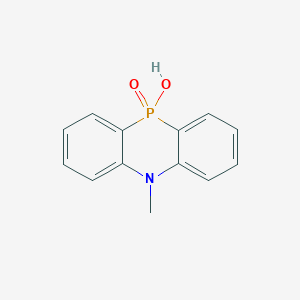

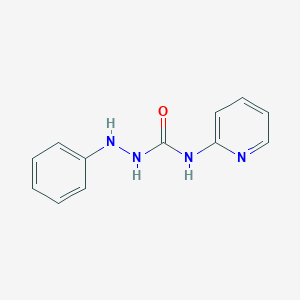
acetate](/img/structure/B14494907.png)

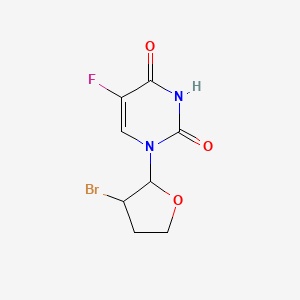
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
